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Compound of Interest

Compound Name: (2-lodoethyl)benzene

Cat. No.: B101923

This guide provides a comprehensive overview of the spectroscopic data for (2-
lodoethyl)benzene, a key intermediate in various organic syntheses. The information is
intended for researchers, scientists, and professionals in drug development, offering a detailed
analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of (2-lodoethyl)benzene.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
Aromatic protons
7.35-7.20 m 5H
(CsH5s)
3.33 t 2H -CHz-l
3.19 t 2H -CH2-Ph

Solvent: CDCIs, Instrument Frequency: 400 MHz

Table 2: *C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Assignment

140.5 C (quaternary aromatic)
128.8 CH (aromatic)

128.6 CH (aromatic)

126.9 CH (aromatic)

40.8 -CH2-Ph

5.9 -CHa-l

Solvent: CDCIs, Instrument Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~12) Intensity Assignment

3085, 3062, 3027 Medium Aromatic C-H stretch
2955, 2850 Medium Aliphatic C-H stretch
1603, 1495, 1454 Strong Aromatic C=C stretch
1215 Strong C-I stretch

749, 698 Strong C-H out-of-plane bend

(monosubstituted benzene)

Sample Preparation: Neat, thin film between KBr plates

IameA._Mass_SpecImmeiLy Data

Relative Intensity (%)

Assignment

232 30 [M]* (Molecular ion)

105 100 [CsHo]* (Base peak, loss of I)
104 40 [CeHs]* (Loss of HI)

77 35 [CeHs]* (Phenyl cation)
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lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 20 mg of (2-lodoethyl)benzene was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

IH NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data
was acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of
1 second. 16 scans were co-added and Fourier transformed. Chemical shifts are reported in
parts per million (ppm) relative to TMS (4 0.00).

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 100 MHz spectrometer
with proton decoupling. A 45° pulse width, an acquisition time of 2 seconds, and a relaxation
delay of 2 seconds were used. 512 scans were accumulated. Chemical shifts are reported in
ppm relative to the solvent peak of CDCls (o 77.16).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A
drop of neat (2-lodoethyl)benzene was placed between two potassium bromide (KBr) plates to
form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the clean KBr plates was acquired and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS)
system. A dilute solution of (2-lodoethyl)benzene in dichloromethane was injected into the GC,
which was equipped with a non-polar capillary column. The oven temperature was
programmed to ramp from 60°C to 250°C. The separated compound was introduced into the
mass spectrometer via a heated transfer line. Electron lonization (El) was performed at a
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standard energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range
of 40-300 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
identification and characterization of an organic compound like (2-lodoethyl)benzene.
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Workflow for Spectroscopic Identification of (2-lodoethyl)benzene
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Caption: A logical workflow for the spectroscopic analysis of an organic compound.
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This diagram outlines the systematic process beginning from the purified sample, proceeding
through various spectroscopic analyses (MS, IR, and NMR), followed by data integration to
propose and ultimately confirm the chemical structure.

« To cite this document: BenchChem. [Spectroscopic Data of (2-lodoethyl)benzene: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101923#2-iodoethyl-benzene-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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